5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride
Description
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-2-3-7-10-8(12-11-7)6-4-9-5-6;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLPXUVVNWVVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core with Propyl Substitution
- Start with a propyl-substituted carboxylic acid derivative (e.g., propionyl chloride or propionic acid).
- React with an amidoxime or hydrazide derivative to form the 1,2,4-oxadiazole ring via cyclodehydration using POCl3 or DCC.
- The propyl group is introduced at the 3-position by using the propionyl derivative.
Formation of the Hydrochloride Salt
- The free base of 5-azetidin-3-yl-3-propyl-1,2,4-oxadiazole is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to yield the hydrochloride salt.
- This step enhances the compound’s stability and solubility for pharmaceutical applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclodehydration | Amidoxime + Propionic acid chloride + POCl3 | Toluene, Pyridine | Reflux (80-110°C) | 60-85 | POCl3 acts as dehydrating agent |
| Azetidinyl substitution | Azetidin-3-ylmethyl hydrazide or coupling reagent | DMF, DMSO | 50-80°C | 50-75 | May require base or catalyst |
| Hydrochloride salt formation | HCl in ethanol or ether | Ethanol, Ether | Room temp | Quantitative | Salt formation improves stability |
Research Findings and Comparative Analysis
- Studies on 1,2,4-oxadiazole derivatives indicate that POCl3-mediated cyclodehydration is highly effective for ring closure with moderate to high yields and good purity.
- Ultrasound irradiation has been reported to enhance reaction rates and yields in oxadiazole synthesis, reducing reaction times significantly compared to conventional reflux methods.
- The azetidine substituent introduces steric and electronic effects that may influence cyclization efficiency; thus, reaction conditions often require optimization.
- Formation of hydrochloride salts is a standard pharmaceutical practice to improve compound handling and bioavailability.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Agents | Advantages | Limitations |
|---|---|---|---|---|
| Cyclodehydration of Amidoximes | Amidoxime + Acid chloride/acid anhydride | POCl3, PPA, DCC | High yield, well-established | Requires harsh reagents |
| Cyclization of Diacylhydrazines | 1,2-Diacylhydrazines | POCl3, P2O5 | Versatile, good for diverse substituents | Sensitive to moisture |
| Post-synthetic Azetidine Coupling | Oxadiazole core + Azetidine derivatives | Coupling agents, bases | Allows late-stage functionalization | May require protection steps |
| Hydrochloride Salt Formation | Free base compound | HCl in ethanol/ether | Improves solubility and stability | Additional purification step |
Chemical Reactions Analysis
Types of Reactions
5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives, while substitution reactions could produce various azetidine-substituted compounds .
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure : The compound features both an azetidine ring and an oxadiazole ring, contributing to its unique properties. Its molecular formula is with a CAS number of 1255718-24-1.
Synthesis Methods : The synthesis typically involves cyclization reactions of acylhydrazines using dehydrating agents. Common methods include:
- Microwave-assisted synthesis : Reaction of nitriles with hydroxylamine and aldehydes under solvent-free conditions.
- Continuous flow reactors : Employed for optimizing yield and purity in industrial settings.
Biological Activities
5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride exhibits several promising biological activities:
Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell functions, potentially by inhibiting key enzymes involved in cell wall synthesis.
Anticancer Activity : Studies have demonstrated that the compound can inhibit cancer cell proliferation. The oxadiazole moiety is thought to interfere with DNA replication and protein synthesis in cancer cells, leading to apoptosis.
Antioxidant Effects : The compound shows potential as an antioxidant, helping to mitigate oxidative stress by scavenging free radicals.
Medicinal Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules with enhanced biological activities. Its structural characteristics allow for modifications that can lead to derivatives with improved efficacy and safety profiles.
Material Science
In industrial applications, this compound can be explored for developing new materials with specific properties such as improved thermal stability or enhanced electrical conductivity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial properties | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
| Study B | Anticancer efficacy | Showed a dose-dependent reduction in viability of breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics. |
| Study C | Antioxidant activity | Exhibited a marked decrease in lipid peroxidation levels in cellular models exposed to oxidative stress. |
Mechanism of Action
The mechanism of action of 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride involves its interaction with various molecular targets. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride with analogous compounds, emphasizing structural variations, physicochemical properties, and biological activities:
Structural and Functional Analysis
Alkyl vs. Aryl Substituents: The propyl substituent (linear alkyl) in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. Isopropyl (branched alkyl) introduces steric hindrance, which may limit interactions with enzyme active sites compared to linear alkyl chains .
Electron-Withdrawing vs. Electron-Donating Groups :
- Substituents like 2-methoxyethyl introduce an ether oxygen, enhancing hydrophilicity and metabolic stability . This contrasts with propyl , which lacks polar functional groups but provides simpler metabolic pathways.
Biological Activity Trends: Anticancer Potential: Evidence suggests that 1,2,4-oxadiazoles with electron-withdrawing groups (EWGs) at position 5 (e.g., azetidinyl) exhibit improved anticancer activity. For example, ribose-fused oxadiazole derivatives with EWGs showed GI₅₀ values as low as 4.5 µM against colon cancer cells . Enzyme Inhibition: 5-Aryl-3-substituted oxadiazoles (e.g., 3-methylphenyl) demonstrated lower arginase inhibitory activity compared to aliphatic analogs, suggesting that alkyl chains like propyl may better fit enzyme active sites .
Research Implications
- Drug Design : The propyl group’s balance of hydrophobicity and flexibility makes it a promising candidate for optimizing pharmacokinetic profiles.
- Structure-Activity Relationship (SAR) : Substitutions at position 3 significantly influence bioactivity. For instance, benzyl groups may enhance cytotoxicity in cancer cells, while 2-methoxyethyl could improve bioavailability .
Biological Activity
5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride (CAS No. 1255718-24-1) is a compound characterized by its unique oxadiazole structure, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 189.67 g/mol. The compound features an azetidine ring fused with a propyl group and an oxadiazole moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Exhibiting antibacterial, antifungal, and antiviral properties.
- Anti-inflammatory Effects : Potentially reducing inflammation in various biological contexts.
- Anticancer Properties : Demonstrating efficacy against different cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of this compound has been highlighted in several studies:
Case Studies and Research Findings
-
Antibacterial Activity :
- A study demonstrated that oxadiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The most active compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin .
Compound Bacterial Strain MIC (µg/mL) 5-Azetidin... S. aureus 32 5-Azetidin... E. coli 16 5-Azetidin... P. aeruginosa 64 - Antifungal Activity :
- Antitubercular Activity :
The biological activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. Molecular docking studies have shown favorable binding affinities to target proteins involved in bacterial metabolism .
Q & A
Q. Example Protocol :
Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Q. Key Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and purity. For example, the propyl group’s triplet (δ ~0.9–1.1 ppm) and azetidine’s ring protons (δ ~3.5–4.0 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C9H14ClN3O requires m/z 215.09 for the free base).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving azetidine ring puckering and hydrochloride salt formation .
Data Interpretation Tip : Cross-validate spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .
What are the key safety considerations and handling protocols for this compound in laboratory settings?
Q. Safety Measures :
- GHS Hazards : Likely acute toxicity (Category 4), skin/eye irritation (Category 2/1). Use nitrile gloves, goggles, and fume hoods .
- Storage : Store at RT in a desiccator; the hydrochloride salt is hygroscopic and may degrade under humidity .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Questions
How can researchers optimize reaction conditions for synthesizing this compound with high purity and yield?
Q. Methodological Strategies :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for cyclization efficiency vs. ethanol/water mixtures. Evidence suggests dioxane/water (1:1) enhances reaction rates in similar oxadiazole syntheses .
- Catalyst Optimization : Evaluate base catalysts (e.g., triethylamine) to accelerate cyclization. Kinetic studies show base-catalyzed pathways dominate at high pH .
- Purification : Use silica gel chromatography (cyclohexane/ethyl acetate gradients) followed by recrystallization from ethanol to achieve >95% purity .
Troubleshooting : Low yields may result from competing side reactions (e.g., over-oxidation). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
What methodologies are employed to assess the biological or pharmacological activity of this compound?
Q. Assay Design :
- Antioxidant Activity : Use ABTS+ and DPPH radical scavenging assays. For example, 3,5-diaryl-1,2,4-oxadiazoles show IC50 values <50 μM in ABTS+ systems .
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays. Structural analogs with pyridyl groups exhibit nanomolar affinity .
- Cytotoxicity Testing : MTT assays on cell lines (e.g., HeLa) to evaluate IC50, with LC-MS/MS for metabolite profiling .
Data Validation : Compare results with positive controls (e.g., ascorbic acid for antioxidants) and replicate experiments in triplicate .
How can contradictory data in synthesis or activity studies be systematically analyzed and resolved?
Q. Analytical Framework :
Kinetic Profiling : Determine if discrepancies arise from uncatalyzed vs. base-catalyzed pathways using pH-rate profiles .
Structural Reanalysis : Re-examine NMR/X-ray data for polymorphic forms or salt stoichiometry variations (e.g., mono- vs. dihydrochloride) .
Statistical Meta-Analysis : Apply ANOVA to compare bioactivity data across studies, controlling for variables like cell passage number or assay temperature .
Case Study : Conflicting antioxidant results may stem from assay interference (e.g., compound autofluorescence in DPPH). Use orthogonal methods (e.g., ORAC assay) for confirmation .
What computational approaches are utilized to predict the reactivity or interactions of this compound?
Q. Modeling Techniques :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts and reaction transition states (e.g., cyclization barriers) .
- Molecular Docking : Simulate binding to targets (e.g., kinase ATP pockets) using AutoDock Vina. Pyridyl-oxadiazole analogs show favorable π-π stacking with aromatic residues .
- MD Simulations : Assess stability in physiological conditions (e.g., SPC water model) to guide formulation studies .
Validation : Cross-correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
